molecular formula C26H20F9NO3 B10853442 Tetrahydroquinoline A

Tetrahydroquinoline A

Cat. No.: B10853442
M. Wt: 565.4 g/mol
InChI Key: CMOJRCASVGGDKQ-GGAORHGYSA-N
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Description

Tetrahydroquinoline A is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and organic synthesis. Its core structure is integral to the development of numerous bioactive molecules, making it a valuable intermediate for researchers . In pharmaceutical research, the tetrahydroquinoline skeleton is a key building block for synthesizing active pharmaceutical ingredients (APIs) targeting a range of conditions, including central nervous system disorders and cancers . The compound's significance is further highlighted by its role in the structure of several clinical agents, such as the anthelmintic drug Oxamniquine and the antibiotics Dynemycin and Virantmycin . Beyond pharmaceuticals, this compound finds utility in other fields, including agrochemical development for creating novel pesticides and herbicides , and in material science for the development of advanced polymers and conductive nanostructures . From a synthetic chemistry perspective, this compound can be efficiently accessed through selective catalytic reduction protocols, such as the hydrogenation of the corresponding quinoline or via copper-catalyzed reactions with silanes, which offer mild and efficient conditions for its preparation . As a reagent, it enables various transformations and is used in catalysis research and the production of dyes and pigments . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage the versatile reactivity of this compound to drive innovation in drug discovery and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20F9NO3

Molecular Weight

565.4 g/mol

IUPAC Name

(2S)-3-[(2R)-2,5-bis[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C26H20F9NO3/c27-24(28,29)23(37)14-36-21(16-5-2-7-18(13-16)39-26(33,34)35)11-10-20-19(8-3-9-22(20)36)15-4-1-6-17(12-15)38-25(30,31)32/h1-9,12-13,21,23,37H,10-11,14H2/t21-,23+/m1/s1

InChI Key

CMOJRCASVGGDKQ-GGAORHGYSA-N

Isomeric SMILES

C1CC2=C(C=CC=C2N([C@H]1C3=CC(=CC=C3)OC(F)(F)F)C[C@@H](C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F

Canonical SMILES

C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Three-Step Assembly of Bridged Benzothiaoxazepine-Tetrahydroquinolines

A diastereoselective three-step protocol constructs tetrahydroquinoline-embedded benzothiaoxazepine-1,1-dioxides. Starting with N-aryl-2-fluorobenzenesulfonamides and epoxy-cinnamyl-alcohol-derived tosylates, the sequence involves:

  • N-Alkylation : Forms sulfonamide intermediates.

  • Epoxide Ring-Opening : Generates hydroxylated intermediates.

  • S<sub>N</sub>Ar Reaction : Cyclizes to yield the bridged structure.
    This method achieves yields of 45–68% with only one chromatographic purification required.

Hydroaminoalkylation/Buchwald–Hartwig Amination Cascade

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines produces linear regioisomers, which undergo intramolecular Buchwald–Hartwig amination to furnish 1,2,3,4-tetrahydroquinolines. The two-step process tolerates electron-donating and withdrawing groups, delivering products in 52–85% yield.

Electrochemical Synthesis Strategies

Hydrocyanomethylation of Quinolines

Electrochemical reduction of quinoline derivatives in acetonitrile enables selective hydrocyanomethylation or hydrogenation. At room temperature, using a Pt cathode and Ni anode, substrates bearing bulky C2 substituents undergo hydrogenation, while others form cyanomethylated tetrahydroquinolines. Deuterium labeling confirms acetonitrile serves as both proton and cyanomethyl source.

Reaction Conditions :

ParameterValue
Temperature25°C
SolventMeCN/EtOAc (3:1)
Current Density5 mA/cm²
Yield Range63–89%

One-Pot Processes Under Mild Conditions

Ambient-Temperature Nucleophilic Annulation

A breakthrough one-pot method combines aniline salts, thiols/sulfinates, and aldehydes at 15–30°C without external heating. For example, 4-phenylthio-tetrahydroquinoline forms in 91% yield within 2 hours using phenylthiol and propionaldehyde. The nucleophilic reagent (e.g., Ar<sub>3</sub>P) prevents over-oxidation to quinolines, ensuring high purity.

Substrate Scope :

  • Aldehydes : C1–C20 alkyl, aryl

  • Thiols : Aryl, heterocyclic (e.g., benzothiazole)

Comparative Analysis of Methodologies

The table below contrasts key parameters across major synthetic routes:

MethodTemperature RangeTimeYield (%)Key Advantage
Aniline Condensation−30°C – 100°C2–24 h55–78Broad solvent compatibility
Three-Step Protocol0°C – 80°C18–36 h45–68Diastereoselectivity
Electrochemical25°C6–12 h63–89Atom economy, no external reductant
One-Pot Nucleophilic15°C – 30°C1–2 h70–91Rapid, quinoline-free

Scientific Research Applications

Anticancer Activity

Tetrahydroquinoline A and its derivatives have shown promising anticancer properties. For instance, a study reported the design and synthesis of tetrahydroquinolinone derivatives that exhibited antiproliferative activity against HCT-116 cancer cells. The mechanism involved the induction of oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway, suggesting these compounds as potential leads for drug discovery in cancer treatment .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
20dHCT-116MicromolarInduces oxidative stress, disrupts cell survival
18sMGC-8031.13Inhibits LSD1, induces apoptosis
18xMGC-8031.15Reversible LSD1 inhibition, minimal side effects

Neuroprotective Effects

The tetrahydroquinoline scaffold has been identified as a privileged structure in neuropharmacology. Research indicates that certain tetrahydroquinoline derivatives can act as neurotropic agents, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study: Neurotropic Agents

  • A series of tetrahydroquinoline compounds were synthesized and screened for neuroprotective effects. Results indicated enhanced neuronal survival in models of oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease.

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects, particularly in the context of autoimmune diseases. Compounds derived from tetrahydroquinoline have shown efficacy in inhibiting pro-inflammatory cytokines and modulating immune responses.

Table 2: Anti-inflammatory Applications

CompoundDisease TargetMechanism of Action
Formula IPsoriasisInhibits RORγ activity
Formula IIRheumatoid arthritisReduces IL-17 levels

Antimicrobial Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

  • A novel tetrahydroquinoline derivative was tested against Staphylococcus aureus and demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly targeting lysine-specific demethylase 1 (LSD1), which is overexpressed in several cancers. Compounds derived from this compound have shown selective inhibition of LSD1, leading to decreased tumor cell proliferation .

Table 3: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (nM)
18sLSD155
18xLSD1540

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been extensively studied using various methodologies such as one-pot reactions and cascade processes. These synthetic strategies are crucial for developing new compounds with enhanced biological activities.

Table 4: Synthetic Methods Overview

MethodologyDescription
One-pot reactionsEfficient synthesis with high yields
Cascade reactionsRapid generation of diverse tetrahydroquinolines

Mechanism of Action

The mechanism of action of tetrahydroquinoline A varies depending on its application:

    Antioxidant Action: Tetrahydroquinoline derivatives act as inhibitors of radical chain oxidation of organic compounds.

    Pharmacological Action: In medicinal applications, tetrahydroquinoline derivatives can act as enzyme inhibitors, receptor modulators, and neuroprotective agents.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Differences Between THQ and Analogous Scaffolds

Compound Class Core Structure Key Features
Tetrahydroquinoline (THQ) Partially saturated (1,2,3,4-THQ) Flexibility for substituent addition; planar aromatic region for π-π interactions
Hexahydroquinoline (HHQ) Fully saturated (1,4,5,6,7,8-HHQ) Increased hydrophobicity; altered stereochemistry impacts target binding
Quinoline Fully unsaturated Higher rigidity; prone to metabolic oxidation but broader antimicrobial activity
Isoquinoline Benzopyridine isomer Distinct binding modes in opioid receptors; varied anticancer mechanisms
Pharmacological Activity

Anticancer Activity

  • MDR Reversal and Cytotoxicity: THQ derivatives (e.g., B1, B2) exhibit comparable multidrug resistance (MDR) reversal to hexahydroquinolines (HHQs) in MES-SA-DX5 cells. However, THQs show superior cytotoxicity against K562 leukemia cells (e.g., B1 IC50 = 6.7 µM vs. pyridine analogs IC50 >10 µM) . Halogen substituents (Cl, Br) at the para position of the phenyl ring enhance both MDR reversal and cytotoxicity in THQs, while meta-substitution reduces activity .

Enzyme Inhibition

  • Epac1 Inhibition : THQ analog CE3F4 inhibits Epac1 activation (IC50 = 10 µM) via uncompetitive binding, with selectivity over protein kinase A (PKA). Critical structural features include a formyl group at position 1 and bromine at position 5 .
  • Cholinesterase Inhibition: Bistetrahydroquinolines (e.g., 4c, 5c) inhibit acetylcholinesterase via CH-π interactions with Trp84 and hydrogen bonds with Tyr121, outperforming simpler THQ analogs .

Opioid Receptor Modulation :

  • THQs (e.g., compounds 1, 2) bind κ-opioid receptors through hydrogen bonding with a conserved water molecule and hydrophobic interactions with Ile290 and Phe231, mimicking JDTic’s binding pose .
Selectivity and Toxicity
  • In contrast, HHQ derivatives exhibit broader cytotoxicity across non-resistant cell lines .
  • Toxicity: Para-halogenated THQs (e.g., B1, B2) demonstrate lower toxicity in non-cancerous cells compared to methoxy- or hydroxyl-substituted analogs .

Chemical Reactions Analysis

Diastereoselective [4 + 2] Annulation

A DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes enables the synthesis of 4-aryl-substituted tetrahydroquinolines with high efficiency .

Reaction Conditions and Performance

Substrate (1)Substrate (2)Catalyst/BaseSolventYield (%)dr
1a 2a (α,α-dicyanoalkene)DBU (0.02 mmol)Toluene96>20:1
1a 2b (nitro-substituted)DBUToluene42>20:1
1a 2c (benzoxyl-substituted)DBUToluene90>20:1

Key Features :

  • Gram-scale synthesis capability .

  • One-pot protocol using in situ generated p-QMs (63% yield) .

  • Functional group tolerance includes nitro, benzoxyl, and ester groups .

Borrowing Hydrogen Methodology

A Mn(I) PN₃ pincer complex catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohols and secondary alcohols to form 1,2,3,4-tetrahydroquinolines .

Substrate Scope and Selectivity

Secondary AlcoholProduct (3)Yield (%)Selectivity (3 vs. quinoline)
1-Phenylethanol3a 89>95%
4-Methyl-1-phenylethanol3b 85>90%
Cyclohexanol3c 62>85%

Mechanistic Insights :

  • Base selection (KH/KOH) controls selectivity toward tetrahydroquinoline over quinoline .

  • Hydrogenation of intermediates (e.g., quinoline 2a ) proceeds under H₂ (4 bar) or transfer hydrogenation with iPrOH .

Reductive Cyclization

Pd/C-mediated hydrogenation of α,β-unsaturated imines derived from 2-aminobenzaldehydes yields trans-fused tetrahydroquinolines with >98% selectivity .

Example Transformation

Starting MaterialProduct (23)Yield (%)Selectivity (trans:cis)
22a (R = Me)23a 91>98:2
22b (R = Et)23b 78>98:2

Limitations :

  • Ester groups at bridgehead positions are critical for stereocontrol; their absence leads to mixed selectivity .

Enantioselective Performance

SubstrateCatalystYield (%)ee (%)
2-Amino-α,β-enone(R)-CPA (10 mol%)9294
2-Aminochalcone(S)-CPA (5 mol%)8891

Mechanism :

  • Tandem hydroamination/asymmetric transfer hydrogenation with gold catalysts achieves dual C–N and C–C bond formation .

Tandem Claisen-Schmidt/Hydrogenation

Pd/UiO-66(HCl) catalyzes a one-pot synthesis of tetrahydroquinolines via Claisen-Schmidt condensation followed by hydrogenation .

Reaction Optimization

Substrate PairH₂ Pressure (bar)Yield (%)
Nitrobenzaldehyde + Acetophenone27.676
4-Nitrobenzaldehyde + Cyclohexanone5068

Advantages :

  • Heterogeneous catalyst recyclability (>5 cycles) .

  • Operando studies confirm sequential condensation-hydrogenation kinetics .

Functional Group Transformations

  • Cyan Reduction : Tetrahydroquinolines with α-cyan groups undergo reduction to primary amines (e.g., 8 ) .

  • Spirocyclization : Tetrasubstituted substrates form spirocyclic derivatives (e.g., 5 , 90% yield) .

Limitations :

  • Removal of para-tosylamide groups fails under standard conditions .

This synthesis highlights the versatility of tetrahydroquinoline chemistry, with applications ranging from medicinal chemistry to materials science. Mechanistic insights and optimization data provide a roadmap for further methodological development.

Q & A

Q. How can the structural confirmation of tetrahydroquinoline derivatives be achieved using spectroscopic methods?

Structural elucidation of tetrahydroquinoline derivatives relies on integrating spectral data. For example, in the synthesis of bifunctional tetrahydroquinoline derivatives, 1H^1H NMR analysis resolves diastereomers by observing distinct splitting patterns (e.g., doublets at 5.17 ppm and 4.96 ppm for hydroxyl protons attached to stereogenic centers) . IR spectroscopy further confirms functional groups (e.g., O–H stretch at 3273 cm1^{-1}) . Mass spectrometry and elemental analysis validate molecular weight and composition.

Q. What experimental strategies are used to resolve regiochemical ambiguity in tetrahydroquinoline synthesis?

Regiochemical outcomes in electrophilic substitution reactions can be determined via crystallography and NMR. For instance, X-ray diffraction analysis confirmed pseudo-equatorial positioning of aryl substituents in a 2,3,4-trisubstituted tetrahydroquinoline, while 13C^{13}C NMR data differentiated regioisomers based on electronic environments .

Q. How are tetrahydroquinoline libraries synthesized for structure-activity relationship (SAR) studies?

A combination of solution- and solid-phase synthesis, such as the asymmetric Povarov reaction with chiral ureas, enables the generation of diverse 2,3,4-trisubstituted tetrahydroquinolines. This method produces scaffolds with three contiguous stereogenic centers, allowing systematic SAR exploration .

Advanced Research Questions

Q. How can QSAR models guide the design of tetrahydroquinoline-based anticancer agents?

QSAR models correlate molecular descriptors (e.g., hydrophobicity, steric effects) with biological activity. A validated model (R2^2 = 0.9525, CV.R = 0.9719) identified tetrahydroquinoline derivatives with pyrazole moieties as potent inhibitors of A549 lung cancer cells. Key descriptors included topological polar surface area (TPSA) and hydrogen-bond acceptor counts .

Q. What computational methods predict enantioselectivity in tetrahydroquinoline synthesis?

Theoretical models using ΔΔEdeform_{\text{deform}} values (energy differences between transition states) predict enantiomeric excess (ee). For example, a slope-intercept model (ee = (ΔΔEdeform_{\text{deform}} - 5.80)/0.31) achieved 94% predicted ee for (S)-configured tetrahydroquinolines, aligning with experimental results (87% ee) .

Q. How do stereochemical variations impact tetrahydroquinoline biological activity?

Stereoisomer-specific activity was demonstrated in C5a receptor antagonists. Substitutions at the 5-amino position of the tetrahydroquinoline core (e.g., 2-aryl groups) enhanced binding affinity (>100 nM inhibition) and pharmacokinetic stability, as shown in functional assays and ADME profiling .

Q. What methodologies validate tetrahydroquinoline derivatives as pharmacological inhibitors?

High-throughput fluorescence assays (Z′ = 0.7) identified CE3F4, a tetrahydroquinoline analog, as an uncompetitive Epac inhibitor. Structure-activity studies revealed the necessity of a formyl group at position 1 and bromine at position 5 for potency (IC50_{50} = 0.69 µM) .

Methodological Recommendations

  • For SAR Studies : Use sparse matrix design to maximize structural diversity while maintaining drug-like properties (e.g., logP < 5, molecular weight < 500 Da) .
  • For Computational Screening : Combine structure-based pharmacophore modeling (e.g., SBP) with ADMET profiling to prioritize candidates from virtual libraries (>10,000 compounds) .
  • For Stereochemical Analysis : Employ 1H^1H-1H^1H NOESY NMR to confirm axial/equatorial substituent orientations in tetrahydroquinoline rings .

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